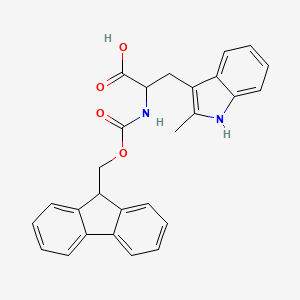
Methyl 2-bromo-5-fluoro-3-((4-methylphenyl)sulfonamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-5-fluoro-3-((4-methylphenyl)sulfonamido)benzoate is an organic compound with the molecular formula C15H13BrFNO4S and a molecular weight of 402.24 g/mol . This compound is characterized by the presence of bromine, fluorine, and sulfonamide functional groups attached to a benzoate ester core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of Methyl 2-bromo-5-fluoro-3-((4-methylphenyl)sulfonamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor.
Chemical Reactions Analysis
Methyl 2-bromo-5-fluoro-3-((4-methylphenyl)sulfonamido)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-bromo-5-fluoro-3-((4-methylphenyl)sulfonamido)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-bromo-5-fluoro-3-((4-methylphenyl)sulfonamido)benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity . The bromine and fluorine atoms can enhance the compound’s binding affinity to its targets, leading to increased biological activity .
Comparison with Similar Compounds
Methyl 2-bromo-5-fluoro-3-((4-methylphenyl)sulfonamido)benzoate can be compared with similar compounds such as:
Methyl 4-(bromomethyl)benzoate: This compound has a similar bromine-containing benzoate structure but lacks the sulfonamide and fluorine groups.
Methyl 2-fluorobenzoate: This compound contains a fluorine atom on the benzoate ring but lacks the bromine and sulfonamide groups.
The presence of both bromine and fluorine atoms, along with the sulfonamide group, makes this compound unique in its chemical and biological properties .
Properties
Molecular Formula |
C15H13BrFNO4S |
|---|---|
Molecular Weight |
402.2 g/mol |
IUPAC Name |
methyl 2-bromo-5-fluoro-3-[(4-methylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C15H13BrFNO4S/c1-9-3-5-11(6-4-9)23(20,21)18-13-8-10(17)7-12(14(13)16)15(19)22-2/h3-8,18H,1-2H3 |
InChI Key |
FHXADTQVITXUCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2Br)C(=O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cis-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B12819583.png)
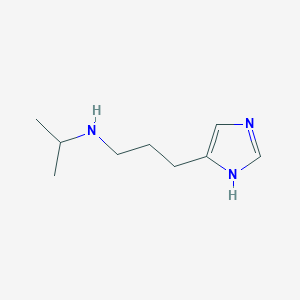
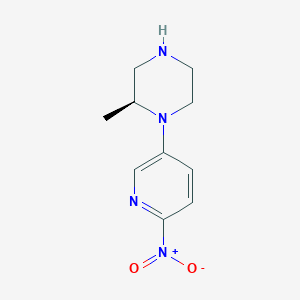
![cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B12819599.png)
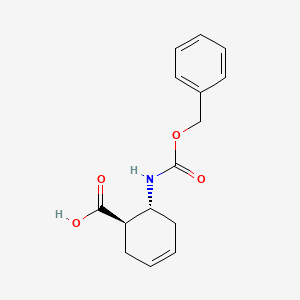
![4-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B12819615.png)
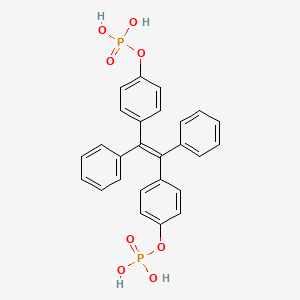
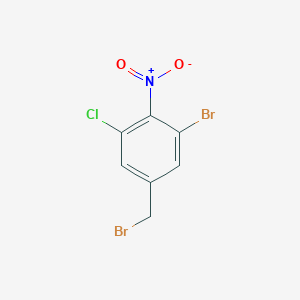
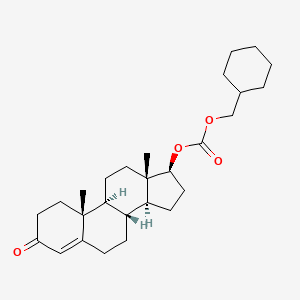
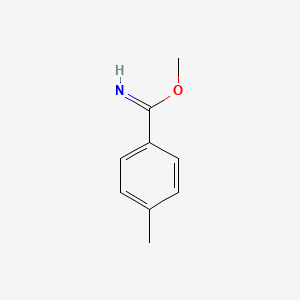
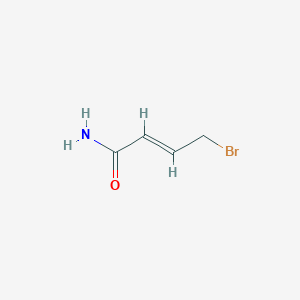
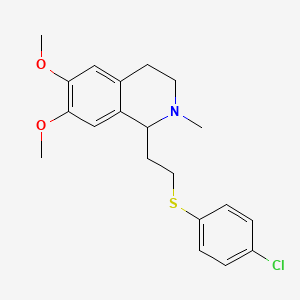
![15-N,15-N,25-N,25-N,12,18,22,28-octakis-phenyl-12,18,22,28-tetraza-1,5-diboranonacyclo[21.11.1.15,13.02,21.04,19.06,11.027,35.029,34.017,36]hexatriaconta-2(21),3,6,8,10,13(36),14,16,19,23,25,27(35),29,31,33-pentadecaene-15,25-diamine](/img/structure/B12819647.png)
